molecular formula C14H15N5O3S B4171492 methyl 4-({[(4,6-diamino-2-pyrimidinyl)thio]acetyl}amino)benzoate

methyl 4-({[(4,6-diamino-2-pyrimidinyl)thio]acetyl}amino)benzoate

Cat. No.: B4171492
M. Wt: 333.37 g/mol
InChI Key: WEXYJXOTLLWHJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-({[(4,6-diamino-2-pyrimidinyl)thio]acetyl}amino)benzoate, commonly known as MDPB, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. MDPB belongs to the class of thioacetamide derivatives and is widely used as a tool in various biochemical and physiological studies.

Mechanism of Action

The mechanism of action of MDPB is not fully understood. However, it is believed that MDPB inhibits the activity of thiol proteases by binding to their active site. Thiol proteases play a crucial role in various biological processes, including protein degradation, antigen processing, and apoptosis. Inhibition of thiol proteases can lead to the accumulation of misfolded proteins and promote cell death.
Biochemical and Physiological Effects:
MDPB has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of thiol proteases, which can lead to the accumulation of misfolded proteins and promote cell death. MDPB has also been shown to inhibit the growth and proliferation of cancer cells. In addition, MDPB has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

MDPB has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It is also stable and can be stored for extended periods. MDPB has been shown to have a high affinity for thiol proteases, making it an ideal tool for studying their activity. However, MDPB has some limitations for lab experiments. It is not water-soluble and requires the use of organic solvents for its preparation. In addition, MDPB has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.

Future Directions

MDPB has several potential future directions for scientific research. It can be used to study the role of thiol proteases in various biological processes, including protein degradation, antigen processing, and apoptosis. MDPB can also be used to study the effects of thioacetamide derivatives on the growth and proliferation of cancer cells. In addition, MDPB can be modified to improve its solubility and reduce its cytotoxic effects, making it a more versatile tool for scientific research.
Conclusion:
In conclusion, MDPB is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. It is commonly used as a tool to study the biochemical and physiological effects of thioacetamide derivatives. MDPB has several advantages for lab experiments, including its stability and high affinity for thiol proteases. However, it also has some limitations, including its cytotoxic effects at high concentrations. MDPB has several potential future directions for scientific research, including the study of thiol proteases and the effects of thioacetamide derivatives on cancer cells.

Scientific Research Applications

MDPB has several potential applications in scientific research. It is commonly used as a tool to study the biochemical and physiological effects of thioacetamide derivatives. MDPB has been shown to inhibit the activity of thiol proteases, which are enzymes that play a crucial role in various biological processes. It has also been used to study the effects of thioacetamide derivatives on the growth and proliferation of cancer cells.

Properties

IUPAC Name

methyl 4-[[2-(4,6-diaminopyrimidin-2-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O3S/c1-22-13(21)8-2-4-9(5-3-8)17-12(20)7-23-14-18-10(15)6-11(16)19-14/h2-6H,7H2,1H3,(H,17,20)(H4,15,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEXYJXOTLLWHJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=N2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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